For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3,4-Difluorophenylacetyl Chloride
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and safety considerations for 3,4-Difluorophenylacetyl chloride. This information is intended to support laboratory research and drug development activities.
Core Chemical Properties
3,4-Difluorophenylacetyl chloride is a fluorinated organic compound utilized as a building block in chemical synthesis. Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 121639-61-0 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1][2][3] |
| Molecular Weight | 190.57 g/mol | [1][3] |
| Appearance | Pink oil or solid | [1][3] |
| Boiling Point | 224.5 ± 30.0 °C (Predicted) | [1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | NHXZDVXZDDNPFM-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | C1=CC(=C(C=C1CC(=O)Cl)F)F | [3] |
Reactivity and Stability
Stability: Under recommended storage conditions (2-8°C in a dry, well-ventilated area), 3,4-Difluorophenylacetyl chloride is stable.[1][4]
Reactivity: As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon.
-
Reaction with Water: It reacts with water, potentially violently, to hydrolyze back to the parent carboxylic acid (3,4-Difluorophenylacetic acid) and generate corrosive hydrogen chloride gas.[4][5] This moisture sensitivity necessitates handling under inert and dry conditions.
-
Reaction with Nucleophiles: It readily reacts with various nucleophiles in acylation reactions. This includes:
-
Alcohols to form esters.
-
Amines to form amides.
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Carboxylates to form anhydrides.
-
-
Incompatibilities: The compound is incompatible with strong bases, alcohols, and oxidizing agents.[4][5]
A general workflow for a nucleophilic acyl substitution reaction involving 3,4-Difluorophenylacetyl chloride is illustrated below.
Caption: Typical experimental workflow for an acylation reaction.
Experimental Protocols
While a specific protocol for the synthesis of 3,4-Difluorophenylacetyl chloride is not detailed in the provided results, a general and widely used experimental method involves the reaction of the corresponding carboxylic acid with a chlorinating agent.
General Synthesis of Acyl Chlorides from Carboxylic Acids:
Objective: To convert 3,4-Difluorophenylacetic acid to 3,4-Difluorophenylacetyl chloride.
Reagents:
-
3,4-Difluorophenylacetic acid
-
Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂))[6][7]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Benzene)[6]
-
Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)[8]
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction flask with 3,4-Difluorophenylacetic acid and the anhydrous solvent.
-
If using oxalyl chloride, add a catalytic amount of DMF.[8]
-
Slowly add the chlorinating agent (typically 1.2 to 2.5 equivalents) to the mixture at room temperature or while cooling in an ice bath.[6]
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (reflux) for a specified period (e.g., 1.5 to 4 hours) until the evolution of gas (HCl or SO₂) ceases.[7][8]
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or IR spectroscopy to observe the disappearance of the carboxylic acid).
-
Remove the excess solvent and chlorinating agent by rotary evaporation under reduced pressure.[7][8]
-
The crude 3,4-Difluorophenylacetyl chloride can often be used directly or purified further by vacuum distillation.[6][7]
The logical relationship for this synthesis is depicted in the following diagram.
Caption: General synthesis pathway for 3,4-Difluorophenylacetyl chloride.
Safety and Handling
Hazard Identification:
-
Hazard Class: 8 (Corrosive)[1]
-
GHS Classification: Based on related acyl chlorides, it is expected to cause severe skin burns and eye damage.[9] It is corrosive and a lachrymator.[1][4]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[4][10]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][10]
-
Do not allow contact with skin, eyes, or clothing.[10]
-
Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[4][10]
-
Ground all equipment when handling to prevent static discharge.[5]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Fire Safety:
-
The compound is combustible.[5]
-
Suitable extinguishing media include carbon dioxide, dry chemical powder, dry sand, or alcohol-resistant foam.[4][11]
-
Do not use water directly as it reacts with the substance. Water spray may be used to cool containers.[5]
-
Fire will produce irritating, corrosive, and/or toxic gases, including hydrogen chloride and carbon oxides.[5][10]
References
- 1. 3,4-DIFLUOROPHENYLACETYL CHLORIDE CAS#: 121639-61-0 [m.chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3,4-difluorophenylacetyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]





